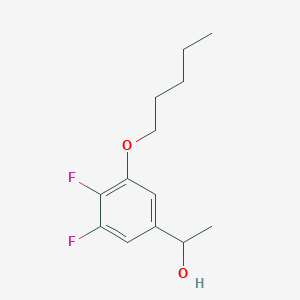

1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanol

Description

Properties

IUPAC Name |

1-(3,4-difluoro-5-pentoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2O2/c1-3-4-5-6-17-12-8-10(9(2)16)7-11(14)13(12)15/h7-9,16H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYQCOQZSPAGEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C(=CC(=C1)C(C)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213422 | |

| Record name | Benzenemethanol, 3,4-difluoro-α-methyl-5-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443303-78-3 | |

| Record name | Benzenemethanol, 3,4-difluoro-α-methyl-5-(pentyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443303-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 3,4-difluoro-α-methyl-5-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenol and 1-bromopentane.

Etherification: The 3,4-difluorophenol undergoes etherification with 1-bromopentane in the presence of a base such as potassium carbonate to form 3,4-difluoro-5-pentyloxyphenol.

Reduction: The resulting 3,4-difluoro-5-pentyloxyphenol is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets. The pentyloxy group and ethanol moiety also contribute to its overall chemical reactivity and biological activity.

Comparison with Similar Compounds

Chemical Identity :

Key Characteristics :

- The difluoro substituents may influence electronic properties and steric interactions in biological or synthetic applications.

Comparison with Structural Analogs

Compound 1: (S)-1-(3,4-Difluorophenyl)ethanol

Compound 2: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

- CAS : 9036-19-5

- Formula : C₁₈H₂₈O₃

- Molecular Weight : 292.41 g/mol

- Structural Differences : Contains a branched alkyl chain (tetramethylbutyl) and an extended ethoxy linker.

- Impact :

- Higher molecular weight and branched structure may reduce solubility in polar solvents.

- The ethoxy linker could improve surfactant properties compared to the target compound’s pentyloxy group.

Compound 3: (S)-4-(2,4-Difluoro-5-(((5-methylpyridin-2-yl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine

- CAS: Not explicitly listed (from ) .

- Formula : ~C₁₈H₂₀F₂N₄S

- Structural Differences: Incorporates a thiazin-2-amine ring and a pyridinylamino group.

- Impact: Enhanced biological activity as a BACE1 inhibitor due to the thiazin-amine scaffold .

Compound 4: 1-(4-Methoxy-phenyl)-2-[6-methyl-2-(2-oxo-2-p-tolyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-ethanone

- CAS : 102262-30-6

- Formula : C₂₃H₂₂N₂O₃S₂

- Structural Differences : Contains methoxy and thioether groups and a ketone instead of an alcohol.

- Impact: The ketone group reduces hydrogen-bonding capacity compared to the ethanol group in the target compound. Thioether linkages may confer redox activity or metal-binding properties.

Data Table: Comparative Analysis

Biological Activity

1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanol is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a difluorophenyl group substituted with a pentyloxy chain and a hydroxyl group. The presence of fluorine atoms enhances its binding affinity to various biological targets, which is crucial for its biological activity.

The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, while the difluorophenyl moiety may enhance the compound's selectivity and potency against certain biological pathways.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the release of pro-inflammatory mediators.

- Antioxidant Properties : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation in cancer cells | |

| Anti-inflammatory | Reduction in LTB4 release from stimulated blood | |

| Antioxidant | Scavenging of free radicals |

Case Studies

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of structurally related compounds in various cancer cell lines. Results indicated that these compounds inhibited cell proliferation significantly at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

In vivo experiments demonstrated that administration of related compounds resulted in a marked decrease in inflammatory markers in animal models. Specifically, treatment led to a significant reduction in LTB4 levels, indicating potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.